N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide
Description
The compound N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide features a central imidazole scaffold substituted with a 4-nitrophenyl group at the 1-position and a thioether-linked acetamide moiety at the 2-position. The acetamide side chain is further substituted with a 2-chloro-5-(trifluoromethyl)phenyl group, which introduces steric bulk and electron-withdrawing properties. This structural complexity is designed to enhance interactions with biological targets, particularly in oncology and antimicrobial applications .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N4O3S/c19-14-6-1-11(18(20,21)22)9-15(14)24-16(27)10-30-17-23-7-8-25(17)12-2-4-13(5-3-12)26(28)29/h1-9H,10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKXDLKUSLJTOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Imidazole-Thioether Linkages
(a) N-(6-Substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(4-nitrophenyl)-1H-imidazol-2-yl]thio]acetamide Derivatives
- Structure : Similar imidazole-thioether backbone but replaces the 2-chloro-5-(trifluoromethyl)phenyl group with benzothiazole rings.
- Activity: Exhibited cytotoxic effects against C6 glioma and HepG2 liver cancer cells, with an IC50 of 15.67 µg/mL against C6 cells. The 4-nitrophenyl group enhances antiproliferative activity compared to non-nitro analogs .
- Key Difference : Benzothiazole substituents may improve DNA intercalation but reduce metabolic stability compared to the trifluoromethyl group in the target compound .
(b) 2-{[3-({2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
- Structure : Shares the 2-chloro-5-(trifluoromethyl)phenyl group but replaces the imidazole ring with a 1,2,4-thiadiazole core.
- Key Difference : Thiadiazole cores may confer higher electrophilicity, increasing off-target effects compared to imidazole derivatives .
Analogues with Alternative Heterocyclic Cores
(a) 2-Chloro-N-(thiazol-2-yl)-acetamide Derivatives
- Structure : Replaces imidazole with thiazole and lacks the nitro group.
- Activity : Moderate cytotoxicity (IC50 > 20 µg/mL in most cases). The absence of the 4-nitrophenyl group correlates with reduced potency compared to the target compound .
- Key Difference : Thiazole rings offer weaker π-π stacking interactions in enzyme binding pockets .
(b) N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide Dihydrate
- Structure : Features a methylsulfinyl group and pyridyl substitution instead of the thioether linkage.
- Activity: Sulfoxide groups improve solubility but may reduce membrane permeability. No direct cytotoxicity data is available .
(a) Role of the 4-Nitrophenyl Group
- The nitro group in the target compound enhances electron-withdrawing effects, stabilizing charge-transfer interactions in enzyme inhibition. Non-nitro analogs (e.g., methoxy-substituted derivatives in ) show 30–50% lower activity in preliminary assays .
(b) Impact of Trifluoromethyl Substitution
- The 2-chloro-5-(trifluoromethyl)phenyl group in the target compound improves lipophilicity (logP ~3.2), aiding blood-brain barrier penetration. Analogs with simpler chloro-phenyl groups (e.g., ) exhibit faster hepatic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
